Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
Overview
Description
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biodegradation and Environmental Fate
Research has explored the aerobic biodegradation pathways of ether oxygenates like ethyl tert-butyl ether (ETBE), which share chemical similarities with tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate. These pathways involve initial hydroxylation steps leading to several intermediates, including 2-hydroxy-2-methyl-1-propanol and 2-hydroxyisobutyric acid, facilitated by enzymes like cytochrome P450 monooxygenase and alkane hydroxylases (Thornton et al., 2020). Additionally, the decomposition of related compounds, such as methyl tert-butyl ether (MTBE) in cold plasma reactors, suggests potential industrial applications for managing environmental contamination by converting MTBE into less harmful substances (Hsieh et al., 2011).
Fuel Additives and Environmental Impact
The widespread use of MTBE as a fuel oxygenate has led to its environmental dispersion, prompting studies on its behavior and fate in aquatic systems. While MTBE is known for its high solubility and low biodegradability in anaerobic conditions, aerobic degradation pathways involving intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (HIBA) have been identified. These studies highlight the complex interactions between chemical structures, microbial degradation pathways, and environmental conditions affecting the fate of fuel oxygenates in nature (Fiorenza & Rifai, 2003).
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-8(2,3)13-7(12)10-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYTQQSTIUXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561873 | |
Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102520-97-8 | |
Record name | tert-Butyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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